molecular formula C11H13FOS B7939316 3-(4-Fluoro-3-methylphenyl)thiolan-3-ol

3-(4-Fluoro-3-methylphenyl)thiolan-3-ol

Cat. No.: B7939316
M. Wt: 212.29 g/mol
InChI Key: YDZUMRAHBCZYAZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 4-fluoro-3-methylphenyl moiety. This structure combines aromatic fluorination, methyl substitution, and a polar hydroxyl group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZUMRAHBCZYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCSC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-(4-Fluoro-3-methylphenyl)-6-aryl-1,6-dihydropyrimidin-2-ol Derivatives
  • Structure : These compounds retain the 4-fluoro-3-methylphenyl group but replace the thiolane ring with a dihydropyrimidin-2-ol core.
  • Bioactivity : Exhibited analgesic and anti-inflammatory effects in preclinical studies, attributed to the hydroxyl group’s hydrogen-bonding capacity and the fluorinated phenyl group’s metabolic stability .
b. 3-(Trifluoromethyl)thietan-3-ol
  • Structure : Features a thietane (three-membered sulfur ring) with a trifluoromethyl group instead of the fluorophenyl moiety.
c. (4-Fluoro-3-methylphenyl)thiourea
  • Structure : Substitutes the thiolane-hydroxyl system with a thiourea group.
  • Reactivity: Thioureas are known for metal chelation and enzyme inhibition, suggesting divergent pharmacological mechanisms compared to hydroxyl-containing analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Aqueous Solubility (mg/mL)
3-(4-Fluoro-3-methylphenyl)thiolan-3-ol C11H13FOS 212.28 ~1.8 <0.1 (predicted)
4-(4-Fluoro-3-methylphenyl)dihydropyrimidin-2-ol C12H12FN3O 233.24 ~2.3 0.2-0.5
3-(Trifluoromethyl)thietan-3-ol C4H5F3OS 165.20 ~2.1 <0.05

*logP values estimated via computational models.

Key Research Findings and Challenges

  • Synthetic Challenges : Thiolane derivatives often require precise catalyst selection (e.g., InCl3 for triazole analogs) to avoid by-products .
  • Bioactivity Gaps : While pyrimidine analogs show promise in analgesia, thiolane-3-ol’s specific activity remains underexplored.
  • Metabolic Stability : Fluorine substitution in the phenyl ring may reduce oxidative metabolism, as seen in related compounds .

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